molecular formula C15H32ClNO3 B14006824 dodecyl L-serinate hydrochloride

dodecyl L-serinate hydrochloride

Cat. No.: B14006824
M. Wt: 309.87 g/mol
InChI Key: NQUBRTLPPAGLMA-UQKRIMTDSA-N
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Description

Dodecyl L-serinate hydrochloride is a chemical compound with the molecular formula C15H32ClNO3. It is a derivative of L-serine, an amino acid, and features a dodecyl (12-carbon) alkyl chain. This compound is often used in various scientific and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecyl L-serinate hydrochloride typically involves the esterification of L-serine with dodecanol, followed by the conversion to its hydrochloride salt. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Dodecyl L-serinate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dodecyl L-serinate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.

    Biology: Employed in the study of membrane proteins and lipid interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of personal care products and detergents.

Mechanism of Action

The mechanism by which dodecyl L-serinate hydrochloride exerts its effects is primarily through its surfactant properties. It can interact with lipid bilayers and proteins, altering their structure and function. The compound’s amphiphilic nature allows it to reduce surface tension and form micelles, which can encapsulate hydrophobic molecules.

Comparison with Similar Compounds

Similar Compounds

    Sodium dodecyl sulfate: Another surfactant with a similar dodecyl chain but different functional groups.

    Lauryl sarcosinate: A compound with similar surfactant properties but derived from sarcosine instead of serine.

Uniqueness

Dodecyl L-serinate hydrochloride is unique due to its combination of a dodecyl chain with an L-serine backbone. This structure provides distinct biochemical properties, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C15H32ClNO3

Molecular Weight

309.87 g/mol

IUPAC Name

dodecyl (2S)-2-amino-3-hydroxypropanoate;hydrochloride

InChI

InChI=1S/C15H31NO3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-19-15(18)14(16)13-17;/h14,17H,2-13,16H2,1H3;1H/t14-;/m0./s1

InChI Key

NQUBRTLPPAGLMA-UQKRIMTDSA-N

Isomeric SMILES

CCCCCCCCCCCCOC(=O)[C@H](CO)N.Cl

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(CO)N.Cl

Origin of Product

United States

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